Cas no 1249784-25-5 (2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde)

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a versatile aromatic aldehyde featuring a 1,2,4-triazole substituent, which enhances its reactivity in organic synthesis. The compound is particularly valuable as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its functional group compatibility. The presence of the triazole ring contributes to its stability and potential bioactivity, making it useful in medicinal chemistry applications. Its aldehyde group allows for further derivatization, enabling the synthesis of Schiff bases, heterocycles, and other complex structures. The methyl group at the 2-position provides steric influence, which can be leveraged in selective reactions. This compound is suitable for research and industrial applications requiring precise molecular modifications.
2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde structure
1249784-25-5 structure
Product Name:2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
CAS No:1249784-25-5
MF:C10H9N3O
MW:187.197961568832
CID:5465914
PubChem ID:62135769
Update Time:2025-06-13

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
    • 2-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde
    • Z959353576
    • Inchi: 1S/C10H9N3O/c1-8-4-10(3-2-9(8)5-14)13-7-11-6-12-13/h2-7H,1H3
    • InChI Key: MJZUHMJFAQLMGK-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C(C=C1C)N1C=NC=N1

Computed Properties

  • Exact Mass: 187.074561919 g/mol
  • Monoisotopic Mass: 187.074561919 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 187.20
  • XLogP3: 1.5
  • Topological Polar Surface Area: 47.8

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Additional information on 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Comprehensive Overview of 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS No. 1249784-25-5)

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS No. 1249784-25-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique triazole and benzaldehyde functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular structure, combining a methyl group and a 1,2,4-triazole ring, contributes to its reactivity and potential applications in drug discovery and material science.

The growing interest in heterocyclic compounds like 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde stems from their broad utility in medicinal chemistry. Researchers are increasingly exploring its role in developing antifungal agents, anticancer drugs, and antiviral therapies, aligning with current trends in combating resistant pathogens and chronic diseases. The compound's CAS No. 1249784-25-5 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

From a synthetic perspective, 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is synthesized via nucleophilic substitution reactions, where the 1,2,4-triazole moiety is introduced to the benzaldehyde scaffold. This process highlights the compound's adaptability in organic synthesis, making it a valuable building block for high-value chemicals. Its aldehyde group further enables condensation reactions, facilitating the creation of diverse derivatives.

In agrochemical applications, this compound is investigated for its potential as a plant growth regulator or pesticide intermediate. The triazole ring's stability under environmental conditions enhances its suitability for such uses. Recent studies also explore its role in green chemistry, addressing the demand for sustainable and eco-friendly chemical solutions.

The pharmacological properties of 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde are under rigorous examination, particularly its bioavailability and metabolic stability. These factors are critical for its adoption in drug formulation, a topic frequently queried in AI-driven literature searches. Additionally, its structure-activity relationship (SAR) is a focal point for researchers optimizing its efficacy.

Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize CAS No. 1249784-25-5, ensuring purity and consistency for industrial use. Quality control protocols are essential, given the compound's role in high-precision applications. Regulatory compliance, including REACH and GMP standards, further underscores its commercial viability.

Market trends indicate rising demand for 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, driven by advancements in personalized medicine and crop protection technologies. Suppliers and manufacturers are scaling production to meet the needs of research institutions and pharmaceutical companies, with CAS No. 1249784-25-5 often listed in procurement databases.

Future research directions may explore the compound's utility in nanotechnology and bioconjugation, expanding its scope beyond traditional applications. Collaborative efforts between academia and industry are likely to accelerate innovation, positioning 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde as a cornerstone in modern chemical development.

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